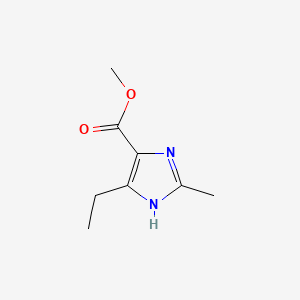

methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 5-methyl-1H-imidazole-4-carboxylate is a compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 . It is an off-white to yellow crystalline powder . This compound forms coordination compounds with Co (2+). These compounds inhibit photosynthetic electron flow and ATP-synthesis and act as Hill reaction inhibitors .

Molecular Structure Analysis

The molecular structure of Ethyl 5-methyl-1H-imidazole-4-carboxylate is represented by the InChI code: 1S/C7H10N2O2/c1-3-11-7(10)6-5(2)8-4-9-6/h4H,3H2,1-2H3,(H,8,9) and the InChI key is VLDUBDZWWNLZCU-UHFFFAOYSA-N .Chemical Reactions Analysis

While specific chemical reactions involving “methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate” are not available, it’s known that imidazole compounds are key components to functional molecules used in a variety of everyday applications .Physical and Chemical Properties Analysis

Ethyl 5-methyl-1H-imidazole-4-carboxylate is a solid at 20 degrees Celsius . The melting point ranges from 203.0 to 207.0 °C .科学的研究の応用

Medicinal Chemistry Applications

Imidazole derivatives are crucial in developing pharmacological preparations. They are part of natural compounds like histamine and biotin and are structural fragments of various medicinal preparations. Directed synthesis of imidazole derivatives aims to obtain substances with specified, practically useful properties. The significance of imidazole compounds in medicinal chemistry is underlined by their incorporation in drugs targeting diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects. The development of new highly effective drugs among imidazole derivatives remains a promising and relevant research area (А.B. Kaldybayeva et al., 2022).

Polymer Science and Material Chemistry

Imidazole derivatives find applications in polymer science, particularly in the chemical modification of biopolymers like xylan and cellulose, to produce ethers and esters with specific properties. These modifications enhance biopolymer functionalities, enabling their use in drug delivery systems and as paper strength additives. The synthesis conditions, such as the choice of reagents and reaction media, significantly influence the properties and applications of the resulting biopolymer derivatives. Advanced analytical techniques help in understanding structure-property relationships, highlighting the potential of imidazole derivatives in creating functional materials with tailored properties (K. Petzold-Welcke et al., 2014).

Corrosion Inhibition

Imidazole and its derivatives are recognized for their effectiveness as corrosion inhibitors due to their chemical structure, which facilitates strong adsorption onto metal surfaces. This property is particularly valuable in the petroleum industry, where these compounds are used to protect infrastructure against corrosion. The modification of imidazole structures can further enhance their corrosion inhibition capabilities, making them a focus of ongoing research in materials science (Nipaporn Sriplai & K. Sombatmankhong, 2023).

Safety and Hazards

作用機序

Target of Action

It’s known that imidazole compounds have a broad range of biological activities and can interact with various targets .

Mode of Action

Methyl 4-ethyl-2-methyl-1H-imidazole-5-carboxylate forms coordination compounds with Cobalt (2+). These compounds interact with their targets, leading to changes in the biochemical processes .

Biochemical Pathways

The compound inhibits photosynthetic electron flow and ATP-synthesis, acting as Hill reaction inhibitors . This suggests that it affects the photosynthesis pathway, leading to downstream effects on energy production within the cell.

Result of Action

The inhibition of photosynthetic electron flow and ATP-synthesis by this compound can lead to a decrease in energy production within the cell . This can have various molecular and cellular effects, depending on the specific context and environment.

特性

IUPAC Name |

methyl 5-ethyl-2-methyl-1H-imidazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-4-6-7(8(11)12-3)10-5(2)9-6/h4H2,1-3H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRWMAPAQXFOWFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(N1)C)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(4-Methoxyphenyl)ethenyl]-1-methylquinolin-1-ium iodide](/img/structure/B596533.png)

![2-(Benzo[b]thiophen-2-yl)pyridin-4-ol](/img/structure/B596536.png)

![6-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2(1H)-one](/img/structure/B596547.png)